molecular formula C10H8ClN3O B1367347 3-(6-Chloro-3-pyridazinyloxy)phenylamine CAS No. 30184-98-6

3-(6-Chloro-3-pyridazinyloxy)phenylamine

Cat. No. B1367347
CAS RN: 30184-98-6
M. Wt: 221.64 g/mol
InChI Key: SRZDKTAYKBHIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(6-Chloro-3-pyridazinyloxy)phenylamine” is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.647 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” is 1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “3-(6-Chloro-3-pyridazinyloxy)phenylamine” is between 90-94°C . The compound is stored at room temperature .

Scientific Research Applications

It’s worth noting that the compound has a molecular formula of C10H8ClN3O and a molecular weight of 221.65 . It’s also mentioned that it’s one of the key intermediates of neo-nicotinoid insecticides .

It’s worth noting that the compound has a molecular formula of C10H8ClN3O and a molecular weight of 221.65 . It’s also mentioned that it’s one of the key intermediates of neo-nicotinoid insecticides .

Safety And Hazards

The safety information for “3-(6-Chloro-3-pyridazinyloxy)phenylamine” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-8-3-1-2-7(12)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZDKTAYKBHIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516557
Record name 3-[(6-Chloropyridazin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-3-pyridazinyloxy)phenylamine

CAS RN

30184-98-6
Record name 3-[(6-Chloropyridazin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A concentrated aqueous solution of 44 g of sodium hydroxide was added to a stirred solution of 149 g of 3,6-dichloropyridazine and 114.5 g of meta-aminophenol in 500 ml of dimethyl sulfoxide, at room temperature. The stirred mixture was heated, refluxed (150°-155° C.) for two hours, cooled, and filtered. The filter cake was recrystallized from aqueous methanol to give 3-(6-chloro-3-pyridazinyloxy)benzeneamine (1A), as an off-white solid, mp: 76°-77° C.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloro-3-pyridazinyloxy)phenylamine
Reactant of Route 2
Reactant of Route 2
3-(6-Chloro-3-pyridazinyloxy)phenylamine
Reactant of Route 3
Reactant of Route 3
3-(6-Chloro-3-pyridazinyloxy)phenylamine
Reactant of Route 4
Reactant of Route 4
3-(6-Chloro-3-pyridazinyloxy)phenylamine
Reactant of Route 5
Reactant of Route 5
3-(6-Chloro-3-pyridazinyloxy)phenylamine
Reactant of Route 6
Reactant of Route 6
3-(6-Chloro-3-pyridazinyloxy)phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.